

# An In-depth Technical Guide to Diisopropyl Terephthalate: Molecular Structure, Properties, and Synthesis

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## Compound of Interest

Compound Name: *Diisopropyl terephthalate*

Cat. No.: *B1594509*

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## Introduction

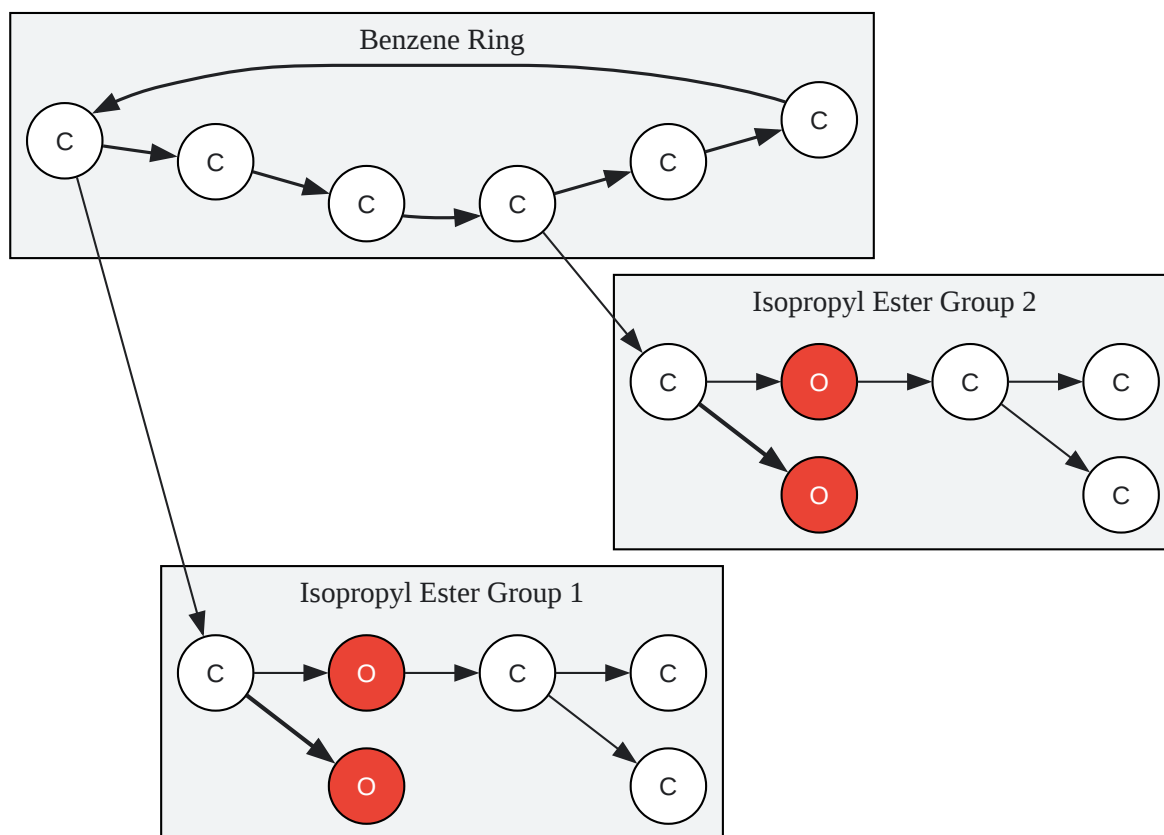
**Diisopropyl terephthalate** is an organic compound of significant interest in various scientific and industrial fields, including polymer chemistry and material science. As a diester of terephthalic acid and isopropanol, its molecular structure imparts specific chemical and physical properties that make it a subject of ongoing research and application development. This technical guide provides a comprehensive overview of **diisopropyl terephthalate**, focusing on its molecular structure, IUPAC nomenclature, physicochemical properties, and detailed experimental protocols for its synthesis and analysis.

## Molecular Structure and IUPAC Name

The fundamental identity of a chemical compound lies in its structure and systematic name.

**Diisopropyl terephthalate** is structurally characterized by a central benzene ring substituted at the 1 and 4 positions with isopropyl ester groups.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is dipropan-2-yl benzene-1,4-dicarboxylate.<sup>[1]</sup> Its molecular formula is C<sub>14</sub>H<sub>18</sub>O<sub>4</sub>, and its structure can be unambiguously represented by the SMILES string CC(C)OC(=O)C1=CC=C(C=C1)C(=O)OC(C)C.<sup>[1]</sup>



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**Caption:** Molecular structure of **diisopropyl terephthalate**.

## Physicochemical Properties

A summary of the key quantitative data for **diisopropyl terephthalate** is presented in the table below, providing a concise reference for its physical and chemical characteristics.

Property	Value
Molecular Weight	250.29 g/mol
Appearance	Colorless to pale yellow liquid or solid
Density	1.063 - 1.078 g/mL
Melting Point	54-55 °C
Boiling Point	275.3 °C at 760 mmHg
Flash Point	142.6 °C
Solubility	Insoluble in water; soluble in organic solvents like ethanol and methanol.
Vapor Pressure	0.0±0.6 mmHg at 25°C (Predicted)
Refractive Index	1.5

## Experimental Protocols

### Synthesis of Diisopropyl Terephthalate via Fischer Esterification

The most common laboratory-scale synthesis of **diisopropyl terephthalate** is achieved through the Fischer esterification of terephthalic acid with isopropanol, using a strong acid catalyst.

Materials and Equipment:

- Terephthalic acid
- Isopropanol (anhydrous)
- Concentrated sulfuric acid (H<sub>2</sub>SO<sub>4</sub>)
- Round-bottom flask
- Reflux condenser

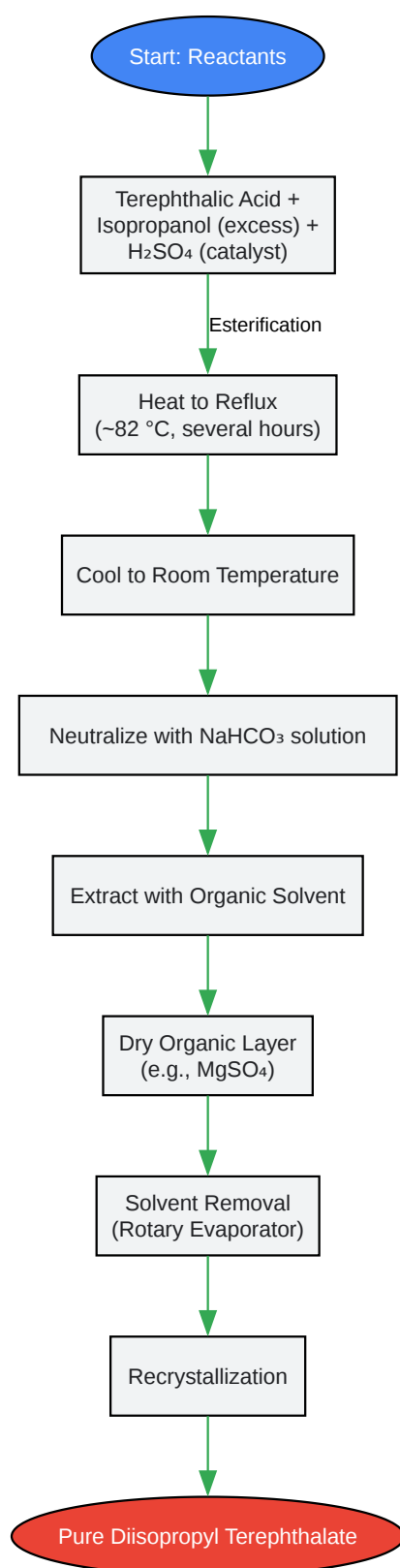
- Heating mantle
- Magnetic stirrer and stir bar
- Separatory funnel
- Sodium bicarbonate (saturated solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Rotary evaporator
- Beakers, Erlenmeyer flasks, and other standard laboratory glassware

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine terephthalic acid and a significant excess of isopropanol. The isopropanol serves as both a reactant and the solvent.
- **Catalyst Addition:** While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
- **Reflux:** Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. The reaction temperature should be maintained at the boiling point of isopropanol (approximately 82 °C). Allow the reaction to proceed for several hours. The progress can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete (as indicated by the disappearance of the terephthalic acid spot on TLC), allow the mixture to cool to room temperature.
- **Neutralization:** Slowly pour the cooled reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate to neutralize the sulfuric acid catalyst. Caution should be exercised as this will produce carbon dioxide gas.
- **Extraction:** Transfer the mixture to a separatory funnel. If two layers form, separate the organic layer. If the product precipitates, it can be collected by vacuum filtration and then

dissolved in a suitable organic solvent like diethyl ether for further purification. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

- **Drying and Solvent Removal:** Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter to remove the drying agent, and then remove the solvent and excess isopropanol using a rotary evaporator.
- **Purification:** The crude **diisopropyl terephthalate** can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the final product.



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**Caption:** Experimental workflow for the synthesis of **diisopropyl terephthalate**.

## Analytical Characterization

### Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of **diisopropyl terephthalate** and identifying any potential impurities.

#### Sample Preparation:

- Accurately weigh a small amount of the synthesized **diisopropyl terephthalate** (e.g., 1-10 mg).
- Dissolve the sample in a suitable volatile solvent, such as dichloromethane or ethyl acetate, to a final concentration of approximately 1 mg/mL.

#### Instrumentation and Typical Parameters:

- Gas Chromatograph: Equipped with a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane stationary phase).
- Injection Mode: Split or splitless injection.
- Carrier Gas: Helium at a constant flow rate.
- Oven Temperature Program: A temperature gradient is typically employed, for example, starting at a lower temperature (e.g., 80 °C), holding for a few minutes, and then ramping up to a higher temperature (e.g., 250-280 °C) to ensure the elution of the compound.
- Mass Spectrometer:
  - Ionization Mode: Electron Impact (EI) at 70 eV.
  - Scan Range: A mass-to-charge ratio ( $m/z$ ) range appropriate for the expected fragments of **diisopropyl terephthalate** and potential impurities.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are invaluable for confirming the molecular structure of the synthesized **diisopropyl terephthalate**.

#### Sample Preparation:

- Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform- $d$ ,  $\text{CDCl}_3$  or dimethyl sulfoxide- $d_6$ ,  $\text{DMSO}-d_6$ ) in a standard 5 mm NMR tube.
- A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).

#### Expected $^1\text{H}$ NMR Signals:

- A singlet corresponding to the four aromatic protons of the benzene ring.
- A septet for the two methine (CH) protons of the isopropyl groups.
- A doublet for the twelve methyl ( $\text{CH}_3$ ) protons of the isopropyl groups.

#### Expected $^{13}\text{C}$ NMR Signals:

- Signals corresponding to the carbonyl carbons of the ester groups.
- Signals for the aromatic carbons (quaternary and protonated).
- Signals for the methine and methyl carbons of the isopropyl groups.

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## References

- 1. benchchem.com [benchchem.com]



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